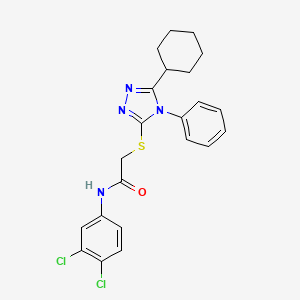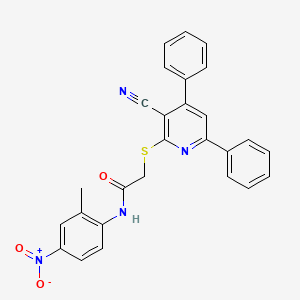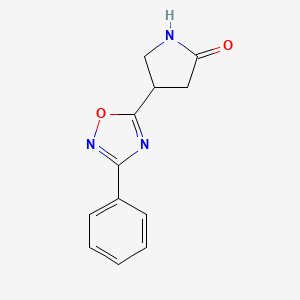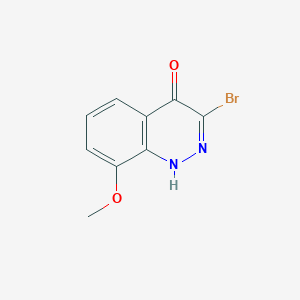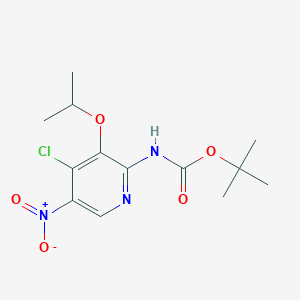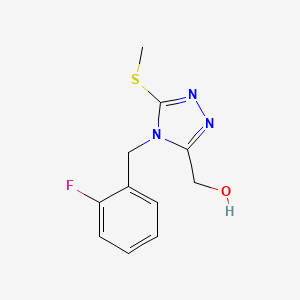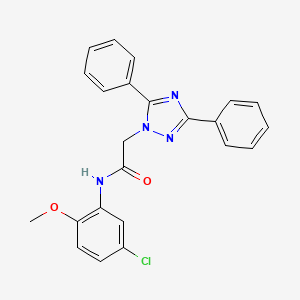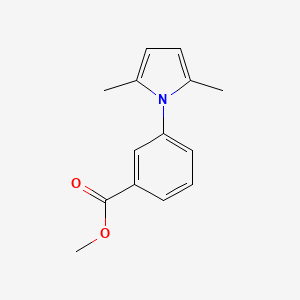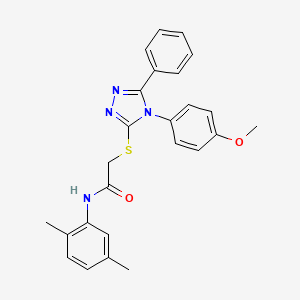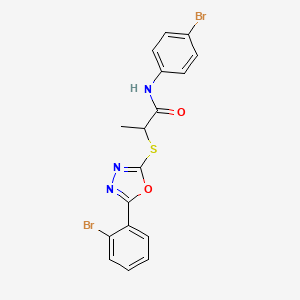
5-Phenyl-5,10-dihydrophenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-5,10-dihydrophenazine is a chemical compound belonging to the phenazine family. It is characterized by its molecular formula C18H14N2 and a molecular weight of 258.32 g/mol . This compound is known for its oxidizing properties and is used in various chemical reactions, including the oxidation of primary alcohols to form aldehydes and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenyl-5,10-dihydrophenazine can be synthesized through the Buchwald-Hartwig polymerization of dihydrophenazine with 1,4-dibromobenzene . The reaction involves the use of palladium acetate ([Pd(OAc)2]3), O-PHOS, and sodium tert-butoxide (BuONa) in o-xylene as the solvent . The reaction is carried out under reflux conditions to ensure complete polymerization.
Industrial Production Methods
Industrial production of this compound typically involves the high-temperature synthesis of dihydrophenazine from aniline . The process includes passing aniline through a quartz tube at high temperatures, resulting in the conversion of aniline to 5,10-dihydrophenazine with a yield of approximately 33% per pass .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-5,10-dihydrophenazine undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in the oxidation of primary alcohols to aldehydes and ketones.
Reduction: It can be reduced to its corresponding phenazine derivative.
Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or other oxidizing agents under aerobic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Strong nucleophiles like Grignard reagents or organolithium compounds are typically employed.
Major Products Formed
Oxidation: Aldehydes and ketones are the primary products formed from the oxidation of primary alcohols.
Reduction: The corresponding phenazine derivative is formed.
Substitution: Various substituted phenazine derivatives can be synthesized depending on the nucleophile used.
Scientific Research Applications
5-Phenyl-5,10-dihydrophenazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Phenyl-5,10-dihydrophenazine involves its redox properties. The compound can undergo multi-electron redox processes, making it an effective oxidizing agent . The molecular targets include primary alcohols, which are oxidized to aldehydes and ketones. The pathways involved include the transfer of electrons from the substrate to the phenazine compound, resulting in the formation of the oxidized product .
Comparison with Similar Compounds
Similar Compounds
5,10-Dihydrophenazine: A similar compound with a hydrogen atom instead of the phenyl group.
Phenazine: The parent compound of the phenazine family.
N-Phenyl-5,10-dihydrophenazine: A derivative with an additional phenyl group on the nitrogen atom.
Uniqueness
5-Phenyl-5,10-dihydrophenazine is unique due to its specific redox properties and its ability to act as an oxidizing agent in various chemical reactions. Its phenyl group enhances its stability and reactivity compared to other phenazine derivatives .
Properties
IUPAC Name |
10-phenyl-5H-phenazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-2-8-14(9-3-1)20-17-12-6-4-10-15(17)19-16-11-5-7-13-18(16)20/h1-13,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGSOWGJMBNDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
